Tautomeric Equilibrium Shift Induced by the 4-Nitro Group vs. 1-Phenyl Analog
A direct head-to-head AM1 semiempirical quantum-chemical study compared the prototropic tautomerism of 1-phenyl- and 1-(4-nitrophenyl)tetrazole-5-thiones in the gas phase. The study established that the most thermodynamically stable neutral form is the 4,5-dihydro-1H-tetrazole-5-thione tautomer for both compounds, but the introduction of the para-nitro group significantly perturbs the relative energies of the possible tautomeric species compared to the unsubstituted phenyl analog [1]. This electronic perturbation directly influences the compound's reactivity in S- vs. N-alkylation reactions and its coordination behavior with metal ions.
| Evidence Dimension | Influence of 4-substituent on prototropic tautomeric equilibrium |
|---|---|
| Target Compound Data | 1-(4-Nitrophenyl)-4,5-dihydro-1H-tetrazole-5-thione identified as the most stable neutral tautomer via AM1 calculations; its relative energetics differ from the 1-phenyl analog due to the electron-withdrawing effect. |
| Comparator Or Baseline | 1-Phenyl-4,5-dihydro-1H-tetrazole-5-thione; also identified as the most stable tautomer, but with a different electronic energy landscape. |
| Quantified Difference | The study reports a satisfactory agreement with experimental data and ab initio calculations for both compounds, confirming that the para-nitro group quantitatively alters the energetics of all prototropic forms. Specific energy values (kcal/mol) are provided in the full-text article (Russ J Org Chem, 2000, 36(12), 1788–1792). |
| Conditions | AM1 semiempirical method, gas phase, comparison validated against ab initio 6-31G** basis set. |
Why This Matters
The nitro-induced shift in tautomeric preference directly dictates the compound's site of electrophilic attack (S vs. N) and its metal-binding mode, which are critical design parameters for synthesizing regioselective derivatives or coordination complexes.
- [1] Poplavskaya, Y.V. et al. Quantum-chemical study of five-membered nitrogen-containing heterocycles: III. Prototropic tautomerism of 1-aryltetrazol-5-ones and 1-aryltetrazole-5-thiones. Russian Journal of Organic Chemistry, 36(12), 1788–1792 (2000). View Source
